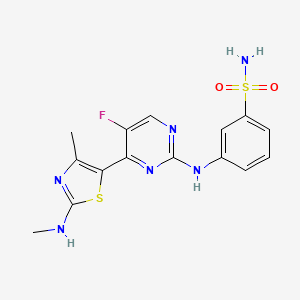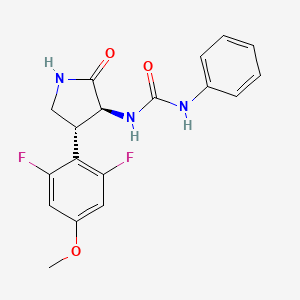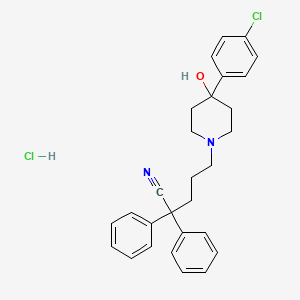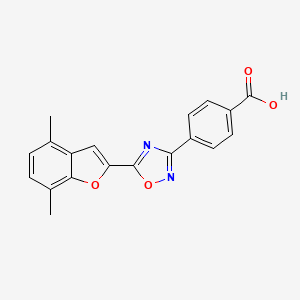
CDKI-73
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of CDKI-73 involves complex chemical reactions that yield the compound with specific characteristics. Studies focusing on the synthesis of similar compounds have shown that solvothermal syntheses, using elements like cadmium (Cd) in combination with other chemicals, can result in novel compounds with distinct properties (Lin et al., 2010). These synthesis methods are essential for obtaining high-quality compounds for further analysis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, especially those involving cadmium, has been extensively analyzed. For instance, the molecular species Ar'CdCdAr' demonstrates a cadmium-cadmium bonded molecular compound, established through NMR spectroscopy and X-ray diffraction, showing significant sigma-bonding HOMO p-character (Zhu et al., 2006). Understanding the molecular structure is crucial for predicting the compound's behavior in various chemical reactions and environments.
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound, particularly those with cadmium, have unique properties and reactivity patterns. The energetic coordination compound Cd(DAT)(6)(2) synthesizes using 1,5-diaminotetrazole (DAT) as a ligand, showing specific thermal decomposition mechanisms and sensitivity properties (Cui et al., 2008). These characteristics are important for applications requiring controlled reactivity and stability.
Physical Properties Analysis
The physical properties of compounds like this compound are significantly influenced by their molecular structure and synthesis method. For instance, the formation of high-quality CdTe, CdSe, and CdS nanocrystals using CdO as a precursor demonstrates the impact of synthesis techniques on the physical properties of the resultant nanocrystals, including their size, distribution, and crystallinity (Peng & Peng, 2001). Such analyses are essential for tailoring the physical properties of compounds for specific applications.
Chemical Properties Analysis
The chemical properties of this compound-like compounds are determined through various analyses, including their reactivity, stability, and interactions with other substances. The study of Cd(II) coordination frameworks reveals insights into anion-induced structural transformation, anion-responsive luminescence, and anion separation capabilities, highlighting the versatile chemical properties of cadmium-based compounds (Hou et al., 2013).
Applications De Recherche Scientifique
Leukemia Treatment : CDKI-73 has shown effectiveness in targeting tumor cells, particularly in leukemia. It induces apoptosis in cancer cells by dephosphorylating CDK9 and RNA polymerase II. This compound has demonstrated more potency than other CDK inhibitors and exhibited synergy with the nucleoside analog fludarabine, suggesting its potential as an anticancer therapeutic (Walsby et al., 2013).
Colorectal Cancer : In colorectal cancer (CRC), this compound has shown high cytotoxicity against CRC cell lines and does not cause DNA accumulation at any phase of the cell cycle. This suggests its potential in inducing cell death through mechanisms other than cell cycle arrest. The in vivo efficacy of this compound in CRC was confirmed in mouse models, where it significantly inhibited tumor growth without overt toxicity (Rahaman et al., 2019).
Ovarian Cancer : Research on ovarian cancer cells has revealed that this compound inhibits CDK9 kinase activity, leading to a decrease in RNAPII phosphorylation and subsequently reducing eIF4E phosphorylation. This inhibition causes a decrease in anti-apoptotic proteins and induces apoptosis, confirming the role of CDK9 in cell survival and the potential of this compound in treating ovarian cancer (Lam et al., 2014).
Acute Myeloid Leukemia (AML) : this compound has demonstrated high efficacy against AML, particularly the MLL-AML subtype, by targeting CDK9 and inducing apoptosis through the downregulation of anti-apoptotic proteins. It has shown lower toxicity to healthy bone marrow cells and significant efficacy in animal models, suggesting its potential as an orally deliverable therapeutic agent for AML treatment (Rahaman et al., 2018).
Innate Immune Regulation : this compound was found to inhibit the delivery of Rab11 vesicles to the plasma membrane, impacting the secretion of innate immune cargo. This suggests its potential in controlling inflammation and could be useful in treating diseases where dysregulated innate immunity is a factor (Sorvina et al., 2020).
Mécanisme D'action
Target of Action
CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . This compound also inhibits CDK1 and CDK2 .
Mode of Action
This compound interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making this compound a promising candidate for oral administration in the treatment of AML .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, this compound has been shown to be relatively low toxic to the bone marrow cells of healthy donors .
Safety and Hazards
Propriétés
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421693-22-2 | |
| Record name | Asnuciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asnuciclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





